![molecular formula C14H14ClN3O2 B1522488 Ethyl 2-[(4-chlorophenyl)amino]-4-methylpyrimidine-5-carboxylate CAS No. 1256627-71-0](/img/structure/B1522488.png)

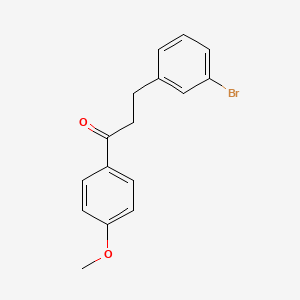

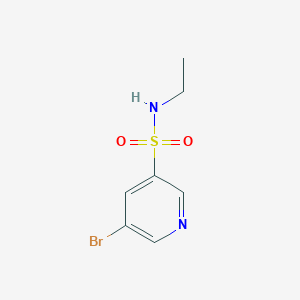

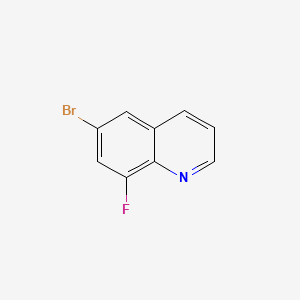

Ethyl 2-[(4-chlorophenyl)amino]-4-methylpyrimidine-5-carboxylate

Descripción general

Descripción

Ethyl 2-[(4-chlorophenyl)amino]-4-methylpyrimidine-5-carboxylate, also known as 2-[(4-Chlorophenyl)amino]-4-thiazolecarboxylic acid ethyl ester, is a chemical compound with the empirical formula C12H11ClN2O2S . It has a molecular weight of 282.75 .

Synthesis Analysis

The synthesis of similar compounds often involves reactions with formamide, formic acid, urea, or thiourea . For instance, ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate was synthesized via a cycloaddition reaction of α-cyanocinnamonitrile derivative to ethyl acetoacetate in the presence of piperidine .Molecular Structure Analysis

The molecular structure of this compound includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a chlorophenyl group, which is a phenyl group with a chlorine atom attached .Physical And Chemical Properties Analysis

The compound is a white to beige powder . It is soluble in DMSO at 20 mg/mL . The compound should be stored at a temperature between 2-8°C .Aplicaciones Científicas De Investigación

Antimicrobial Applications

Ethyl 4-chloro-2-phenylpyrimidine-4-carboxylate derivatives have been synthesized and evaluated for their antimicrobial activities against pathogenic microorganisms, showing potential as antimicrobial agents. These derivatives include reactions with 5-chloro-2-methylthiophenol and p-aminoacetophenone, leading to compounds with activity against certain pathogens (El-kerdawy et al., 1990).

Chemical Synthesis and Properties

- Ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylates were prepared and converted into corresponding carboxylic acids via alkaline hydrolysis. These compounds were evaluated for antiinflammatory, analgesic, antipyretic, and ulcerogenic activities, highlighting their diverse chemical utility and potential biological applications (Abignente et al., 1984).

- Novel pyrimido[1,2-a]pyrimidines were synthesized under microwave irradiation and solvent-free conditions. These compounds, derived from ethyl 2-amino-4-aryl-1,4-dihydro-6-phenylpyrimidine-5-carboxylates, indicate the efficiency of microwave-mediated synthesis in producing heterocyclic compounds with potential for further applications (Eynde et al., 2001).

Dyeing and Textile Applications

Complexation of disperse dyes derived from thiophene with metals (Cu, Co, Zn) and their application on polyester and nylon fabrics was studied. The dyes, synthesized from ethyl 2-amino-4-((4-chlorophenyl)carbamoyl)-5-methylthiophene-3-carboxylate, demonstrated good dyeing performance and fastness properties, indicating their utility in textile industries (Abolude et al., 2021).

Antioxidant and Biological Activities

Dihydropyridine derivatives synthesized from related chemical structures have shown potent antioxidant activities and metal chelating properties, suggesting their use in addressing oxidative stress-related diseases (Sudhana & Jangampalli Adi, 2019).

Direcciones Futuras

Compounds with similar structures have shown a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that Ethyl 2-[(4-chlorophenyl)amino]-4-methylpyrimidine-5-carboxylate and its derivatives could potentially be developed for various therapeutic applications in the future .

Propiedades

IUPAC Name |

ethyl 2-(4-chloroanilino)-4-methylpyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClN3O2/c1-3-20-13(19)12-8-16-14(17-9(12)2)18-11-6-4-10(15)5-7-11/h4-8H,3H2,1-2H3,(H,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVTUIVLRWDMZJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1C)NC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

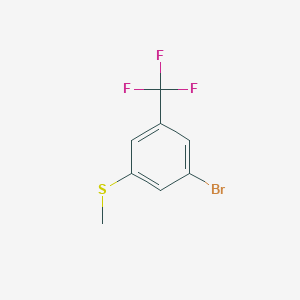

![6-Azaspiro[3.5]nonane hydrochloride](/img/structure/B1522422.png)